3-(Trifluoromethyl)azepan-3-ol hydrochloride
Description
Properties
IUPAC Name |
3-(trifluoromethyl)azepan-3-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F3NO.ClH/c8-7(9,10)6(12)3-1-2-4-11-5-6;/h11-12H,1-5H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFKJATRNVXNYSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNCC(C1)(C(F)(F)F)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethyl)azepan-3-ol hydrochloride typically involves the introduction of a trifluoromethyl group into an azepane ring. One common method involves the reaction of a suitable azepane precursor with a trifluoromethylating agent under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction may be catalyzed by a base such as potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethyl)azepan-3-ol hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as sodium azide or thiols can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of functionalized azepane derivatives.
Scientific Research Applications
3-(Trifluoromethyl)azepan-3-ol hydrochloride has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(Trifluoromethyl)azepan-3-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
Ring Size and Conformational Flexibility
- 3-[3-(Trifluoromethyl)phenyl]azetidin-3-ol Hydrochloride (CAS 2387602-02-8): Structure: Contains a four-membered azetidine ring with a trifluoromethylphenyl substituent. Key Differences: Smaller ring size (azetidine vs. Molar mass: 253.65 g/mol . Applications: Likely used in medicinal chemistry for rigid target engagement.
- (R)-Azepan-3-ol Hydrochloride (CAS 1956435-25-8): Structure: Azepane ring with a hydroxyl group but lacks the trifluoromethyl substituent. Key Differences: Absence of -CF₃ reduces lipophilicity (logP lower by ~1.5 units) and metabolic resistance. Molecular weight: 151.64 g/mol . Applications: Potential chiral intermediate for neuroactive compounds.
Substituent Effects
3-Methylazetidin-3-ol Hydrochloride (CAS 124668-46-8):
- Structure : Azetidine ring with a methyl (-CH₃) group instead of -CF₃.
- Key Differences : Methyl groups are less electron-withdrawing, leading to weaker hydrogen-bond acceptor properties. Similarity score: 0.71 compared to the target compound .
- Applications : Intermediate for less lipophilic analogs.
3-(Fluoromethyl)azepan-3-ol Hydrochloride (CAS 1824028-31-0):
Pharmacologically Active Analogs
Fenfluramine Hydrochloride (CAS 458-24-2):
- Encenicline Hydrochloride: Structure: Chiral benzothiophene derivative with a quinoline moiety. Key Differences: Despite structural dissimilarity, shares the use of -CF₃ for enhancing receptor binding (α7 nAChR agonist).
Physicochemical and Pharmacokinetic Properties
| Compound | Molecular Formula | Molar Mass (g/mol) | logP* | Water Solubility (mg/mL) | Metabolic Stability (t₁/₂, h) |
|---|---|---|---|---|---|
| 3-(Trifluoromethyl)azepan-3-ol HCl | C₇H₁₁ClF₃NO | 241.62 | 1.8 | 25.3 | 4.7 |
| 3-[3-(Trifluoromethyl)phenyl]azetidin-3-ol HCl | C₁₀H₁₁ClF₃NO | 253.65 | 2.1 | 12.8 | 3.2 |
| (R)-Azepan-3-ol HCl | C₆H₁₄ClNO | 151.64 | 0.3 | 45.6 | 1.5 |
| Fenfluramine HCl | C₁₂H₁₇ClF₃N | 267.72 | 3.5 | 8.2 | 6.8 |
*Estimated using computational tools (e.g., ChemAxon).
Biological Activity
3-(Trifluoromethyl)azepan-3-ol hydrochloride is a chemical compound characterized by its unique molecular structure, featuring a trifluoromethyl group attached to a seven-membered azepane ring. Its molecular formula is C7H13ClF3NO, and it has garnered attention for its potential biological activity, particularly in medicinal chemistry and pharmacology.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The trifluoromethyl group enhances the compound's binding affinity and selectivity, which is crucial for its therapeutic potential. This mechanism can lead to various biological effects, such as modulation of enzymatic activity or receptor signaling pathways.
Antimicrobial Potential
Research indicates that compounds similar to this compound have shown promising antimicrobial properties. In particular, studies suggest that modifications in the azepane structure can lead to enhanced efficacy against specific bacterial strains. For instance, the introduction of different functional groups can alter the compound's interaction with bacterial cell membranes, potentially leading to cell death .
Case Studies
- Antimicrobial Agents : A study reviewed the development of novel antimicrobial agents, highlighting compounds with similar structural features to this compound. These compounds exhibited significant activity against Gram-positive bacteria by disrupting cell membrane integrity .
- Neuropharmacological Applications : Ongoing research is exploring the potential of this compound in treating neurological disorders. Its ability to interact with neurotransmitter receptors suggests possible applications in modulating synaptic transmission and neuroprotection.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-(Trifluoromethyl)azepane | Lacks hydroxyl group | Limited biological activity |
| 3-(Trifluoromethyl)piperidine | Six-membered ring instead of seven | Moderate receptor interaction |
| 3-(Trifluoromethyl)morpholine | Contains oxygen in the ring structure | Enhanced solubility and bioavailability |
The unique combination of a trifluoromethyl group and a hydroxyl group in this compound imparts distinct chemical properties that may enhance its biological activities compared to structurally similar compounds.
Synthetic Routes and Biological Evaluation
The synthesis of this compound typically involves introducing a trifluoromethyl group into an azepane precursor under controlled conditions. This synthetic approach allows for the exploration of various derivatives with modified biological activities. The evaluation of these derivatives often includes assays for antimicrobial activity, receptor binding studies, and enzyme inhibition tests.
Q & A
How can researchers optimize the synthetic yield of 3-(Trifluoromethyl)azepan-3-ol hydrochloride while minimizing by-products?
Answer:
- Ring-Closing Strategies : Utilize azepane ring formation via intramolecular cyclization, as demonstrated for structurally related compounds like hexahydro-2-[3-(trifluoromethyl)phenyl]-1H-azepine hydrochloride . Adjust reaction solvents (e.g., THF or DCM) and catalysts (e.g., Pd/C or acidic conditions) to favor cyclization over polymerization.
- Purification Techniques : Employ column chromatography with gradients of polar/non-polar solvents (e.g., ethyl acetate/hexane) or recrystallization using ethanol/water mixtures to isolate the target compound from trifluoromethyl-containing by-products .
- Monitoring By-Products : Use LC-MS to track intermediates and optimize reaction time/temperature to suppress side reactions (e.g., over-alkylation) .
What advanced spectroscopic methods are recommended for confirming the stereochemistry and purity of this compound?
Answer:
- X-ray Crystallography : Resolve stereochemical ambiguities by growing single crystals in aprotic solvents (e.g., acetonitrile) and analyzing diffraction patterns .
- 2D NMR : Combine HSQC and NOESY to confirm spatial proximity of the trifluoromethyl group and hydroxyl moiety .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (CHClFNO) with <2 ppm mass error .
How can researchers evaluate the binding affinity of this compound to CNS targets?
Answer:
- Radioligand Binding Assays : Use -labeled analogs in competition assays with receptors like dopamine D or serotonin 5-HT, as applied to trifluoromethylphenyl-piperazine derivatives .
- Computational Docking : Model interactions with homology-built receptor structures (e.g., GPCRs) to prioritize in vitro testing .
What strategies are effective for identifying and quantifying process-related impurities in the compound?
Answer:
- HPLC-MS with Ion-Pairing Reagents : Use trifluoroacetic acid (0.1% v/v) in the mobile phase to separate polar impurities (e.g., unreacted azepane precursors) .
- Synthetic Impurity Spiking : Synthesize suspected by-products (e.g., N-alkylated derivatives) as reference standards for quantification .
- Forced Degradation Studies : Expose the compound to oxidative (HO), thermal (60°C), and photolytic (UV) conditions to identify degradation pathways .
What conditions accelerate degradation studies to determine the compound’s stability under various pH and temperature conditions?
Answer:
- Acidic/Base Hydrolysis : Incubate in 0.1M HCl (pH 1) or 0.1M NaOH (pH 13) at 40°C for 48 hours to assess hydrolytic stability .
- Oxidative Stress : Treat with 3% HO at 25°C for 24 hours to evaluate susceptibility to radical-mediated degradation .
- Lyophilization : Test stability in lyophilized form under nitrogen atmosphere to prevent hygroscopic degradation .
How can researchers elucidate the metabolic pathways of the compound using in vitro models?
Answer:
- Liver Microsome Assays : Incubate with human liver microsomes (HLMs) and NADPH cofactor, followed by LC-HRMS to detect phase I metabolites (e.g., hydroxylation at the azepane ring) .
- CYP450 Inhibition Studies : Screen against CYP3A4 and CYP2D6 isoforms using fluorescent probes to identify metabolic liabilities .
What challenges arise in obtaining high-quality crystals for X-ray diffraction, and how can they be addressed?
Answer:
- Solvent Selection : Use mixed solvents (e.g., methanol/diethyl ether) to slow crystallization and improve crystal lattice formation .
- Counterion Effects : Replace chloride with less bulky counterions (e.g., acetate) temporarily to reduce steric hindrance during crystal packing .
Which in vitro models are suitable for preliminary toxicity assessment of the compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
